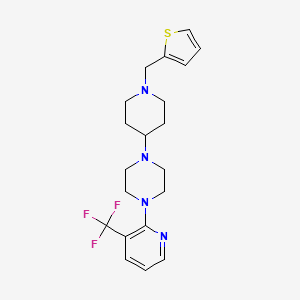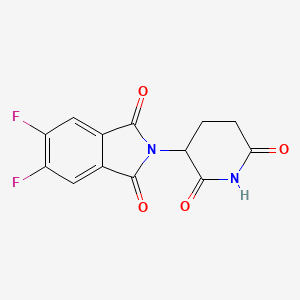
2-(2,6-ジオキソピペリジン-3-イル)-5,6-ジフルオロイソインドリン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
タリドミド-5,6-Fは、1950年代と1960年代に催奇形性効果で悪名高くなったタリドミドのフッ素化誘導体です。タリドミド自体は当初、鎮静剤や制吐剤として、特に妊婦のつわり治療薬として販売されていました。 しかし、後に重度の出生異常を引き起こすことが判明しました。 悲しい過去にもかかわらず、タリドミドとその誘導体、特にタリドミド-5,6-Fは、特に腫瘍学と免疫学におけるさまざまな疾患の治療に新たな用途を見出しています .
科学的研究の応用
Thalidomide-5,6-F has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying fluorine chemistry and its effects on molecular behavior.
Biology: The compound is used in biological studies to understand the effects of fluorination on biological activity and metabolism.
Medicine: Thalidomide-5,6-F is being investigated for its potential therapeutic effects, particularly in cancer treatment. Its fluorinated structure may enhance its efficacy and reduce side effects compared to non-fluorinated analogs.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique properties to create more effective and safer products
作用機序
生化学分析
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione interacts with various enzymes, proteins, and other biomolecules. It is used in the development of Thalidomide based PROTACs, which are molecules designed to target proteins for degradation . The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Cellular Effects
The cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione are primarily related to its role in protein degradation. As a functionalized cereblon ligand, it is involved in the development of PROTACs, which can degrade target proteins, thereby influencing cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific proteins targeted for degradation.
Molecular Mechanism
The molecular mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione involves its role as a cereblon ligand. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, enabling it to bind to target proteins and mark them for degradation . This process can lead to changes in gene expression and enzyme activity, depending on the specific proteins targeted.
準備方法
合成経路と反応条件: タリドミド-5,6-Fの合成は、タリドミド分子にフッ素原子を導入するプロセスです。これは、求電子置換反応や求核置換反応などのさまざまなフッ素化技術によって達成できます。 このプロセスは、通常、N-フルオロベンゼンスルホンイミド(NFSI)やジエチルアミノスルホリル三フッ化物(DAST)などのフッ素化剤を制御された条件下で使用して、目的の位置への選択的なフッ素化を確実に行うことを伴います .
工業的製造方法: タリドミド-5,6-Fの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれています。 連続フローリアクターや自動化システムの使用は、安全性と効率性を維持しながら、生産の拡大に役立ちます .
化学反応の分析
反応の種類: タリドミド-5,6-Fは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。これにより、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元誘導体が生成されます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸やケトンを生じることがあり、一方、還元はアルコールやアミンを生じることがあります .
4. 科学研究への応用
タリドミド-5,6-Fは、幅広い科学研究への応用があります。
化学: これは、より複雑なフッ素化化合物の合成におけるビルディングブロックとして使用されます。そのユニークな特性により、フッ素化学とそれが分子挙動に及ぼす影響を研究する上で価値があります。
生物学: この化合物は、生物学的活性と代謝に対するフッ素化の影響を理解するための生物学的研究で使用されます。
医学: タリドミド-5,6-Fは、特にがん治療における潜在的な治療効果について調査されています。そのフッ素化構造は、非フッ素化アナログと比較して、その有効性を高め、副作用を軽減する可能性があります。
産業: この化合物は、より効果的で安全な製品を作成するために、そのユニークな特性を活用して、新しい医薬品や農薬の開発に使用されています
類似化合物との比較
タリドミド-5,6-Fは、以下のような他の類似化合物と比較することができます。
レナリドミド: 免疫調節および抗癌作用が強化されたタリドミドの誘導体。タリドミドよりも強力で、安全性が向上しています。
ポマリドミド: 多発性骨髄腫や他の癌の治療に同様の用途を持つ、別のタリドミド誘導体。より高い有効性と低い毒性で知られています。
独自性: タリドミド-5,6-Fは、その特定のフッ素化により際立っており、これはその薬物動態および薬力学を大幅に変える可能性があります。 フッ素原子の存在は、化合物の安定性、バイオアベイラビリティ、分子標的への結合親和性を高める可能性があり、さらなる研究開発のための有望な候補となっています .
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHXYRKTAZEQQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496997-41-1 |
Source


|
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

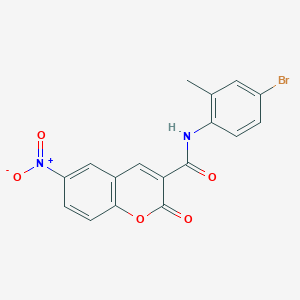
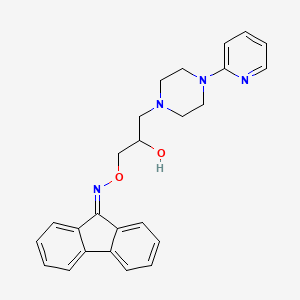
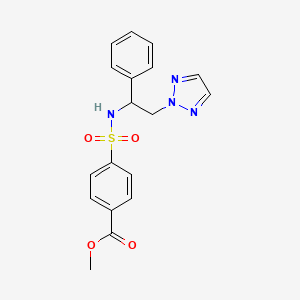
![[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea](/img/structure/B2408685.png)
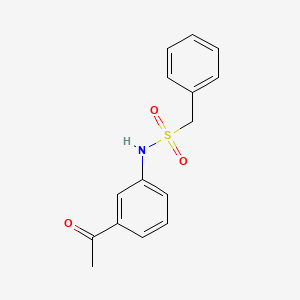

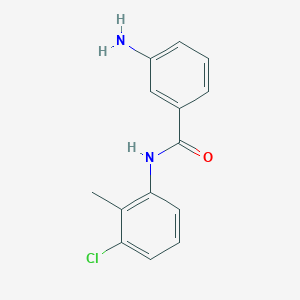
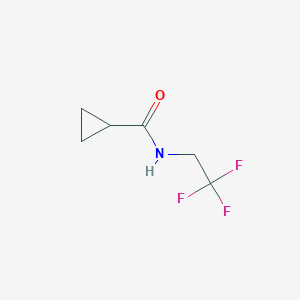

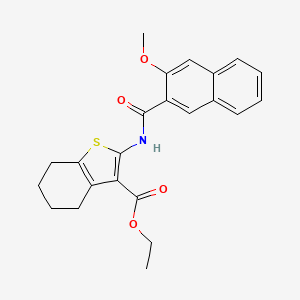
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
